ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate
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Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .
Molecular Structure Analysis
Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds highlights the utility of structurally complex derivatives like ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate. These compounds are synthesized through multi-step reactions, involving the hydrolysis, alkylation, and condensation processes to create compounds with potential pharmacological properties. Studies demonstrate the synthesis of thienoquinolines and their derivatives, showcasing the chemical versatility and potential for generating biologically active molecules (Awad, Abdel-rahman, & Bakhite, 1991).
Antimicrobial Activities
Several research efforts have been dedicated to exploring the antimicrobial potential of quinazoline derivatives. Novel carbazole derivatives synthesized from similar complex molecules have been evaluated for their antibacterial, antifungal, and anticancer activities. These studies reveal that certain derivatives exhibit significant activity against microbial strains and cancer cell lines, underscoring the therapeutic potential of quinazoline-based compounds in treating infectious diseases and cancer (Sharma, Kumar, & Pathak, 2014).
Biological Screening for Anticancer Properties
The exploration of quinazoline derivatives for anticancer properties is a significant area of research. By synthesizing and characterizing new quinazolines as potential antimicrobial agents, researchers aim to identify compounds with effective anticancer activities. These compounds undergo rigorous biological screening against various bacterial and fungal strains to evaluate their efficacy and potential as anticancer agents (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .
Pharmacokinetics
The presence of the piperazine moiety could potentially enhance its solubility and absorption .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Future Directions
Properties
CAS No. |
422273-35-6 |
---|---|
Molecular Formula |
C23H23ClN4O4S |
Molecular Weight |
486.97 |
IUPAC Name |
ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |
InChI Key |
LKISTNZRBOMCLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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